For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-(Methylsulfonyl)benzaldehyde
This guide provides a comprehensive overview of the chemical and physical properties of 3-(Methylsulfonyl)benzaldehyde, a valuable intermediate in organic synthesis. It includes key identifiers, physical data, and a representative synthesis protocol.
Core Chemical and Physical Properties
3-(Methylsulfonyl)benzaldehyde is a solid organic compound characterized by the presence of both an aldehyde and a methylsulfonyl group attached to a benzene ring at the meta position. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃S | [1][2] |
| Molecular Weight | 184.21 g/mol | [1][2] |
| CAS Number | 43114-43-8 | [1][2] |
| IUPAC Name | 3-methylsulfonylbenzaldehyde | [1] |
| Melting Point | 90-91 °C | [3] |
| Boiling Point | 384.5±34.0 °C (Predicted) | [4] |
| Density | 1.289±0.06 g/cm³ (Predicted) | [4] |
| Appearance | Yellow powder | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Synonyms: 3-Methanesulfonylbenzaldehyde, 3-Formylphenyl methyl sulphone.[1][3]
Synthesis Pathway and Experimental Protocol
The synthesis of methylsulfonyl benzaldehydes often involves a two-step process starting from a halogenated benzaldehyde. The following is a generalized experimental protocol adapted from methods used for preparing the para-isomer, p-methylsulfonyl benzaldehyde, which is a well-documented analogue.[5][6] This process involves a nucleophilic aromatic substitution followed by an oxidation reaction.
Caption: Synthesis pathway for 3-(Methylsulfonyl)benzaldehyde.
Step A: Synthesis of 3-(Methylthio)benzaldehyde [5][6]
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Reaction Setup: In a suitable reactor, add an aqueous solution of sodium methyl mercaptide.
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Addition of Reactants: To this solution, add 3-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The molar ratio of 3-chlorobenzaldehyde to sodium methyl mercaptide is typically between 1:1.1 and 1:2.0.[5]
-
Reaction Conditions: The mixture is stirred at a controlled temperature.
-
Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the spot corresponding to 3-chlorobenzaldehyde disappears.[5][6]
-
Work-up: Upon completion, the reaction mixture is subjected to an appropriate aftertreatment (e.g., extraction and solvent evaporation) to isolate the intermediate product, 3-(methylthio)benzaldehyde.
Step B: Synthesis of 3-(Methylsulfonyl)benzaldehyde [5][6]
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Oxidizing Mixture Preparation: Prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst.
-
Addition of Intermediate: The 3-(methylthio)benzaldehyde obtained from Step A is added dropwise to the oxidizing mixture while maintaining temperature control.[5][6]
-
Reaction Conditions: The reaction is allowed to proceed at a controlled temperature.
-
Monitoring: The progress of the oxidation is monitored by TLC until the disappearance of the 3-(methylthio)benzaldehyde spot.[5][6]
-
Work-up and Purification: After the reaction is complete, the final product, 3-(methylsulfonyl)benzaldehyde, is isolated through aftertreatment, which may include quenching, extraction, and purification steps like recrystallization or column chromatography.
Safety and Handling
While a specific safety data sheet (SDS) for the 3-isomer is not detailed in the search, general precautions for aromatic aldehydes and sulfones should be followed. Related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[7][8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust, mist, or vapors.[9] Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9] If vapors or aerosols are generated, respiratory protection may be required.[9]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[10] The compound should be stored under an inert atmosphere (e.g., nitrogen) and is sensitive to air, light, and moisture.[4][9] Keep away from heat, sparks, and open flames.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7][10]
This document is intended for informational purposes for qualified professionals and does not supersede any official safety data sheets or laboratory safety protocols.
References
- 1. 3-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylsulfonyl)benzaldehyde CAS#: 43114-43-8 [m.chemicalbook.com]
- 3. 3-(Methylsulfonyl)benzaldehyde | 43114-43-8 [amp.chemicalbook.com]
- 4. 3-(Methylsulfonyl)benzaldehyde | 43114-43-8 [chemicalbook.com]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 6. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
